molecular formula C18H15N3O3S B11686581 (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B11686581
M. Wt: 353.4 g/mol
InChI Key: MZQHWKWBNKXPNV-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one is a heterocyclic organic compound It features a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3,5-dimethylaniline with 2-nitrobenzaldehyde in the presence of a base, followed by cyclization with thioglycolic acid. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group

    Substitution: Introduction of nitro or halogen groups on the aromatic ring

Scientific Research Applications

(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one: can be compared with similar compounds such as:

  • (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Cyproheptadine related compound C

These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the nitrobenzylidene and thiazolidinone moieties in This compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

(5Z)-2-(3,5-dimethylphenyl)imino-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15N3O3S/c1-11-7-12(2)9-14(8-11)19-18-20-17(22)16(25-18)10-13-5-3-4-6-15(13)21(23)24/h3-10H,1-2H3,(H,19,20,22)/b16-10-

InChI Key

MZQHWKWBNKXPNV-YBEGLDIGSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/S2)C

Canonical SMILES

CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.